2-[(7,8-dimethyl-2-oxochromen-4-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one
Description
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Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(7,8-dimethyl-2-oxochromen-4-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H20N2O3S/c1-4-5-14-9-16(22)21-19(20-14)25-10-13-8-17(23)24-18-12(3)11(2)6-7-15(13)18/h6-9H,4-5,10H2,1-3H3,(H,20,21,22) |
InChI Key |
HLITWPMVDCSQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC(=O)OC3=C2C=CC(=C3C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[(7,8-dimethyl-2-oxochromen-4-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrimidine ring linked to a chromenone moiety. The presence of methylsulfanyl and propyl groups contributes to its unique chemical behavior.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of coumarin have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle and inhibition of specific kinases involved in tumor progression .
Table 1: Anticancer Activity Comparison
| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 10 | Jurkat T cells | Apoptosis induction |
| Compound B | 15 | HeLa cells | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. Studies have shown that certain coumarin derivatives possess broad-spectrum antibacterial and antifungal activities, potentially through the disruption of microbial cell membranes or inhibition of essential enzymes .
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
- Cell Signaling Modulation : It might interfere with signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase oxidative stress in target cells, leading to apoptosis.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various coumarin derivatives, it was found that specific structural modifications significantly enhanced their potency against cancer cell lines. The study highlighted the importance of substituent positioning on the chromenone core in determining biological activity .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several sulfanyl-containing compounds against common pathogens. The results demonstrated that modifications on the chromenone structure could lead to increased antibacterial activity, providing a rationale for further exploration of This compound in drug development .
Scientific Research Applications
Structural Characteristics
The compound features:
- Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms.
- Chromenone Moiety : A structure that enhances the compound's reactivity and potential biological interactions.
- Methylsulfanyl Group : This substitution can influence the compound's pharmacological properties.
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Research suggests that derivatives of this compound could display antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.
- Antitumor Activity : The structural characteristics of the compound indicate potential cytotoxic effects against cancer cell lines, making it a candidate for further anticancer research.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxyflavone | Contains a methoxy group on the flavonoid backbone | Antioxidant, anti-inflammatory |
| 5-Methyluracil | Pyrimidine derivative with methyl substitution | Antitumor activity |
| Chromone derivatives | Similar chromenone structure | Antimicrobial, anticancer |
The unique combination of functionalities in 2-[(7,8-dimethyl-2-oxochromen-4-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one may provide synergistic effects that enhance its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
- Anticancer Research : Studies have demonstrated that similar compounds exhibit selective cytotoxicity towards human cancer cells while sparing normal cells. For example, compounds with analogous structures have shown effectiveness against breast and colon cancer cell lines.
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that compounds sharing structural motifs with this molecule displayed significant activity against common bacterial strains, with minimum inhibitory concentrations reported around 256 µg/mL.
- Antioxidant Studies : The antioxidant capacity was evaluated using various assays (e.g., DPPH radical scavenging), indicating promising results that suggest potential applications in preventing oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
